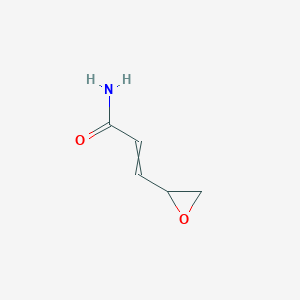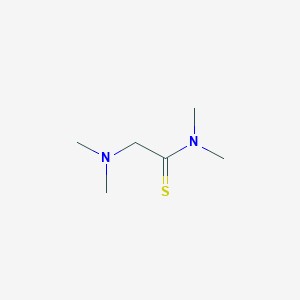![molecular formula C12H26N6O2 B14492943 2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] CAS No. 64960-66-3](/img/structure/B14492943.png)
2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] is a chemical compound with a complex structure that includes diazenediyl and aminoethyl groups
Méthodes De Préparation
The synthesis of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] involves several steps. One common method includes the reaction of 1,2-ethanediamine with 2-aminoethyl groups under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using advanced equipment to maintain the purity and yield of the compound .
Analyse Des Réactions Chimiques
2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, it is being explored for its potential therapeutic effects, particularly in treating certain diseases. Industrially, it is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] can be compared with similar compounds such as triethylenetetramine and diethylenetriamine. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] lies in its specific diazenediyl and aminoethyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
64960-66-3 |
|---|---|
Formule moléculaire |
C12H26N6O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-[[1-(2-aminoethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H26N6O2/c1-11(2,9(19)15-7-5-13)17-18-12(3,4)10(20)16-8-6-14/h5-8,13-14H2,1-4H3,(H,15,19)(H,16,20) |
Clé InChI |
OQASCRNVLHSWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NCCN)N=NC(C)(C)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


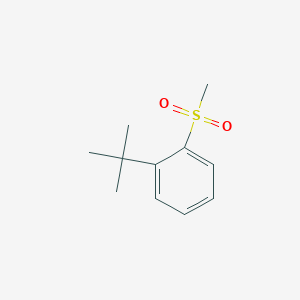
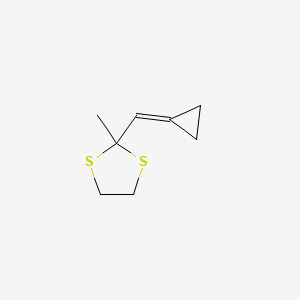

![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
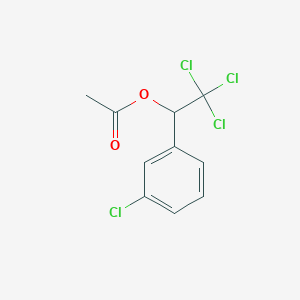
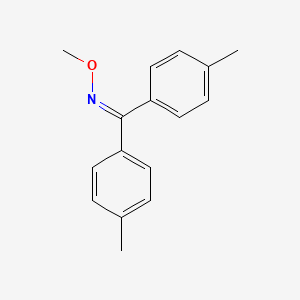
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

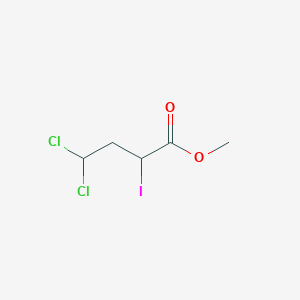
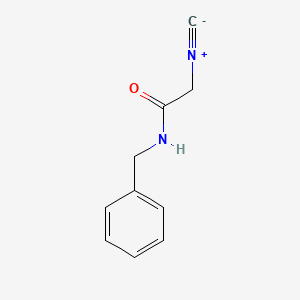

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
